1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHILHKLDIUQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid typically involves:
- Formation of the azetidine-3-carboxylic acid core (β-lactam or azetidine ring with carboxyl group at C-3)
- Introduction of the 4-bromobenzyl substituent at the nitrogen (N-1) position of the azetidine ring
- Purification and characterization of the final compound
Preparation of Azetidine-3-Carboxylic Acid Core
Azetidine-3-carboxylic acid is a key intermediate. According to patent WO2004035538A1, improved processes for synthesizing azetidine-3-carboxylic acid involve triflating intermediates and subsequent transformations to obtain the azetidine ring with a carboxyl group at the 3-position. This patent outlines procedures using substituted benzaldehydes and oxadiazole intermediates to build related azetidine derivatives, which can be adapted for the 4-bromophenyl substituent.
Alternative Synthetic Routes
Some literature describes the use of β-lactam chemistry for azetidine derivatives. For example, bis-β-lactams containing aromatic rings have been synthesized by reacting aromatic acetic acids with imines and ketenes under thermal or microwave-assisted conditions, using activating reagents such as Mukaiyama reagent and triethylamine. These methods achieve moderate to high yields (up to 78%) and may be adapted for preparing azetidine derivatives with aromatic substituents like 4-bromophenyl.
Representative Experimental Data and Reaction Conditions
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly improves yields and reduces reaction times in β-lactam formation, which could be adapted for azetidine derivatives.
- Use of activating reagents like Mukaiyama reagent facilitates ketene generation and cycloaddition steps essential for ring closure.
- The choice of solvent impacts yield: dichloromethane provides better yields than chloroform or toluene in related cycloaddition reactions.
- Purity of intermediates such as 4-(bromophenyl)methanol is critical for efficient N-alkylation and final product quality.
- The N-alkylation step is sensitive to base choice and temperature; milder bases and moderate heating favor higher selectivity and yield.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form stable complexes with these targets, thereby modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid to structurally related azetidine-3-carboxylic acid derivatives, focusing on substituent effects, synthesis, and pharmacological relevance.
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (BD214112) :
- 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid: Structure: Bromine and cyano groups on the phenyl ring. Molecular Weight: 281.11 g/mol (C₁₁H₉BrN₂O₂) . Relevance: The electron-withdrawing cyano group may increase metabolic stability but reduce bioavailability.
Nitro-Substituted Analogs
- 1-(4-Nitrophenyl)azetidine-3-carboxylic acid: Molecular Weight: 222.20 g/mol (C₁₀H₁₀N₂O₄) . Synthesis: Prepared via nucleophilic substitution reactions, yielding 98% purity . Applications: Nitro groups are often precursors for amino groups in prodrug strategies.
Alkyl/Aryl-Substituted Analogs
- 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid: Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) .
1-(4-Cyclohexyl-3-trifluoromethylbenzyl)azetidine-3-carboxylic acid hemifumarate :
Comparative Physicochemical Properties
*Calculated based on analogous structures.
Biological Activity
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the formation of azetidine derivatives through various chemical reactions, including hydrolysis and amide formation. The compound serves as a building block for more complex molecules and heterocyclic compounds, which are essential in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring's strain and reactivity allow it to form stable complexes with these targets, modulating their activity. The bromophenyl group enhances binding affinity and specificity, potentially facilitating interactions with hydrophobic pockets in proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Various azetidine derivatives, including this compound, have shown promising antimicrobial properties. Studies have demonstrated efficacy against a range of bacterial and fungal strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : Initial investigations suggest that this compound may possess anticancer properties. It has been studied for its ability to inhibit tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which is involved in cancer progression .
Antimicrobial Efficacy
A study assessing the antimicrobial potential of various substituted azetidine derivatives found that this compound exhibited significant antibacterial activity against multiple strains. The results indicated that even minor modifications in the azetidine structure could lead to substantial changes in biological activity, highlighting the importance of structural optimization in drug design .
Enzyme Inhibition
In a screening campaign focused on inhibitors of the polyketide synthase Pks13 from Mycobacterium tuberculosis, compounds similar to this compound were evaluated for their ability to inhibit enzyme activity. Results showed that modifications to the azetidine ring could enhance potency and stability, making it a candidate for further development as an anti-tubercular agent .
Research Findings Summary Table
Q & A
Q. What are the critical safety protocols for handling 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid in laboratory settings?
Methodological Answer:
- Inhalation/Exposure Mitigation: Use fume hoods for synthesis and handling. If inhaled, immediately move to fresh air and monitor for respiratory distress .
- First-Aid Preparedness: Ensure lab access to emergency eyewash stations and safety showers. Contaminated clothing should be removed and skin washed with soap and water for 15 minutes .
- Storage: Store in airtight containers at room temperature (RT) to prevent degradation, as indicated for structurally similar azetidine derivatives .
Q. How should researchers confirm the purity of azetidine-3-carboxylic acid derivatives post-synthesis?
Methodological Answer:
- Analytical Techniques:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).
- HPLC with UV Detection: Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. Compare retention times with reference standards .
- NMR Spectroscopy: Analyze , , and (if applicable) spectra to confirm structural integrity. For brominated analogs, - HMBC correlations can resolve aromatic substitution patterns .
Q. What parameters are essential for designing a scalable synthesis route for brominated azetidine derivatives?
Methodological Answer:
- Reaction Engineering: Optimize stoichiometry, solvent selection (e.g., DMF for polar intermediates), and catalyst loading. For example, Pd-mediated coupling reactions require inert atmospheres and controlled temperatures .
- Workflow Design: Implement continuous flow chemistry for exothermic steps (e.g., bromination) to improve safety and yield reproducibility .
Advanced Research Questions
Q. How can factorial design resolve contradictions in reaction yield data during the synthesis of brominated azetidine-carboxylates?
Methodological Answer:
-
Design of Experiments (DoE): Use a 2 factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). For example:
Variable Low Level (-1) High Level (+1) Temperature 60°C 100°C Catalyst Loading 2 mol% 5 mol% - Statistical Analysis: Apply ANOVA to identify significant interactions. For instance, a study on TiO photocatalysis demonstrated that temperature-catalyst interactions accounted for 78% of yield variability .
-
Response Surface Methodology (RSM): Model non-linear relationships to pinpoint optimal conditions .
Q. What computational strategies predict the reactivity of the bromophenyl group in azetidine derivatives under varying conditions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. For example, ICReDD’s workflow combines DFT with experimental feedback to predict regioselectivity in brominated analogs .
- Machine Learning (ML): Train models on PubChem datasets (e.g., reaction outcomes of brominated aromatics) to predict coupling reaction efficiencies. Tools like RDKit can generate molecular descriptors for ML input .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine X-ray crystallography (for absolute configuration) with - HMBC NMR to resolve azetidine ring conformations. For example, 3'-bromo-4'-methoxybiphenyl analogs required crystallography to confirm para-bromine placement .
- Dynamic NMR (DNMR): Analyze temperature-dependent NMR spectra to detect rotamers or ring-flipping in azetidine derivatives, which may obscure peak assignments .
Q. What advanced separation techniques improve the isolation of azetidine-carboxylic acid byproducts?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.
- Membrane Technologies: Employ nanofiltration membranes (MWCO 200–300 Da) to isolate low-molecular-weight impurities. CRDC subclass RDF2050104 highlights membrane efficiency for brominated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
